Catalytic Hydroamination Yield: Ortho-Triflylamino Benzoic Acid vs. Parent Benzoic Acid
2-Trifluoromethanesulfonamidobenzoic acid (20 mol%) catalyzes the intramolecular hydroamination of unfunctionalized olefins bearing N-electron-rich amino groups to afford the corresponding N-heterocycles in up to 95% isolated yield . In contrast, unsubstituted benzoic acid under identical conditions exhibits substantially lower catalytic activity due to its weaker acidity (pKa ~20.2 in MeCN vs. pKa ~10.6 for the mono-N-triflyl analog) and the absence of the ortho-hydrogen-bond-donor effect, which DFT calculations confirm is essential for cooperative CC double bond activation and amino group delivery . The ortho-substitution pattern is mechanistically critical: para- or meta-substituted triflylamino benzoic acid derivatives lack this intramolecular hydrogen-bonding motif and are not reported to achieve comparable catalytic turnover .
| Evidence Dimension | Catalytic yield in Brønsted acid-catalyzed intramolecular hydroamination of unfunctionalized olefins |
|---|---|
| Target Compound Data | Up to 95% isolated yield (20 mol% catalyst loading) |
| Comparator Or Baseline | Benzoic acid: substantially lower catalytic activity (quantitative yield not explicitly reported in abstract; described as requiring the ortho-triflylamino group to achieve synthetically useful yields); pKa ~20.2 in MeCN |
| Quantified Difference | Target compound enables high-yielding catalytic turnover; benzoic acid alone does not. Acidity increase of ~9.6 pKa units (ΔpKa ≈ 9.6) upon mono-N-triflyl substitution. |
| Conditions | Intramolecular hydroamination of unfunctionalized olefins with N-electron-rich amino groups; 20 mol% catalyst; reaction conditions as reported in Tetrahedron 2015, 71, 7003–7009. |
Why This Matters
Procurement of this specific ortho-substituted derivative is mandatory for achieving synthetically useful hydroamination yields; substitution with generic benzoic acid or para/meta analogs will result in drastically reduced or no catalytic turnover.
- [1] Yang, L.; Xu, L.; Xia, C. The effect of hydrogen bond on Brønsted acid-catalyzed intramolecular hydroamination of unfunctionalized olefins. Tetrahedron 2015, 71 (38), 7003–7009. DOI: 10.1016/j.tet.2015.07.016. View Source
- [2] Yagupol'skii, L. M.; Petrik, V. N.; Kondratenko, N. V.; Sooväli, L.; Kaljurand, I.; Leito, I.; Koppel, I. A. The immense acidifying effect of the supersubstituent NSO₂CF₃ on the acidity of amides and amidines of benzoic acids in acetonitrile. J. Chem. Soc., Perkin Trans. 1 2002, 1950–1955. View Source
